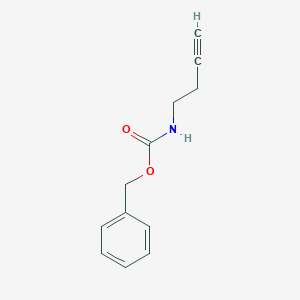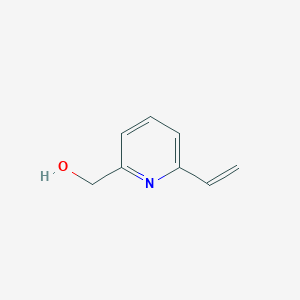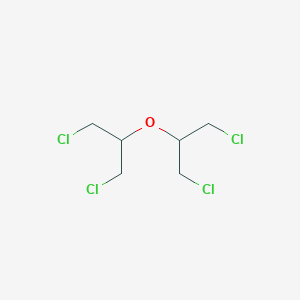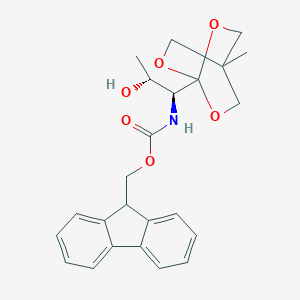
Seminalplasmin, lys(13)-
Descripción general
Descripción
Seminalplasmin, lys(13)- is a protein isolated from the seminal fluid of bulls. It is known for its antimicrobial and antifertility properties. This protein influences various functions associated with spermatozoa, such as motility, capacitation, acrosome reaction, and fertilizing ability. Seminalplasmin, lys(13)- is unique in its ability to affect multiple spermatozoal functions and is also capable of lysing microbial and mammalian cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The isolation of seminalplasmin, lys(13)- involves the purification of seminal plasma from bulls. The seminal plasma is first dialyzed to remove small molecules, and then the protein is purified using techniques such as ion-exchange chromatography and gel filtration. The purified protein is then subjected to further purification steps to achieve homogeneity .
Industrial Production Methods: the general approach involves large-scale collection of seminal plasma from bulls, followed by the same purification techniques used in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions: Seminalplasmin, lys(13)- undergoes various biochemical reactions, including:
Oxidation: The protein can be oxidized, leading to changes in its structure and function.
Reduction: Reduction reactions can restore the protein’s native structure if it has been oxidized.
Substitution: Specific amino acids in the protein can be substituted to study the effects on its function.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reactions: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.
Major Products Formed:
Oxidation Products: Oxidized forms of the protein with altered activity.
Reduction Products: Reduced forms of the protein with restored activity.
Substitution Products: Mutant proteins with specific amino acid changes.
Aplicaciones Científicas De Investigación
Seminalplasmin, lys(13)- has a wide range of scientific research applications:
Chemistry: Used to study protein-protein interactions and the effects of various chemical modifications on protein function.
Biology: Investigated for its role in spermatozoal functions and its antimicrobial properties.
Industry: Limited industrial applications, primarily used in research settings
Mecanismo De Acción
Seminalplasmin, lys(13)- exerts its effects through several mechanisms:
Antimicrobial Activity: The protein disrupts microbial cell membranes, leading to cell lysis.
Antifertility Effects: The protein affects spermatozoal functions, such as motility and capacitation, which are crucial for fertilization.
Molecular Targets and Pathways: The primary targets are microbial cell membranes and bacterial RNA polymerase. .
Comparación Con Compuestos Similares
Seminalplasmin, lys(13)- is unique in its ability to influence multiple spermatozoal functions and its potent antimicrobial activity. Similar compounds include:
Lysozyme: Another antimicrobial protein that lyses bacterial cell walls.
Beta-lysin: A protein with antimicrobial properties, but with a different mechanism of action.
Defensins: A group of antimicrobial peptides with broad-spectrum activity
Propiedades
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H123N17O16/c1-10-46(8)63(75(108)82-41-62(96)97)92-73(106)60(39-49-40-81-51-26-15-14-25-50(49)51)89-67(100)54(28-17-20-32-78)85-74(107)61(42-94)91-71(104)58(37-45(6)7)88-72(105)59(38-48-23-12-11-13-24-48)90-76(109)64(47(9)95)93-68(101)55(29-18-21-33-79)84-69(102)56(35-43(2)3)87-70(103)57(36-44(4)5)86-66(99)53(27-16-19-31-77)83-65(98)52-30-22-34-80-52/h11-15,23-26,40,43-47,52-61,63-64,80-81,94-95H,10,16-22,27-39,41-42,77-79H2,1-9H3,(H,82,108)(H,83,98)(H,84,102)(H,85,107)(H,86,99)(H,87,103)(H,88,105)(H,89,100)(H,90,109)(H,91,104)(H,92,106)(H,93,101)(H,96,97)/t46-,47+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHAQQQARFSCCN-TZBWDYHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C4CCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H123N17O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163851 | |
| Record name | Seminalplasmin, lys(13)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147958-06-3 | |
| Record name | Seminalplasmin, lys(13)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147958063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seminalplasmin, lys(13)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)



![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)







